molecular formula C10H8ClN3O B1231208 N-(3-chlorophenyl)-1H-imidazole-5-carboxamide

N-(3-chlorophenyl)-1H-imidazole-5-carboxamide

Cat. No. B1231208
M. Wt: 221.64 g/mol
InChI Key: SLGHCWAHCAQQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-1H-imidazole-5-carboxamide is an aromatic amide.

Scientific Research Applications

Antitumor Applications

  • Synthesis and Antitumor Activity : Compounds related to N-(3-chlorophenyl)-1H-imidazole-5-carboxamide have been synthesized for potential use in antitumor treatments. For example, the study by Stevens et al. (1984) explored the synthesis and chemistry of related imidazotetrazines, showing curative activity against certain types of leukemia (Stevens et al., 1984).

  • Antileukemic Properties : Another study focused on a derivative, 5(or 4)-[3,3-Bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide, which has shown promise as an antileukemic agent (Shealy et al., 1968).

Antimicrobial and Antifungal Applications

  • Antifungal and Antibacterial Activities : A derivative, 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide, exhibited moderate activities against Candida albicans, although it didn't show antibacterial activities against certain tested bacteria (Ovonramwen et al., 2021).

Synthesis and Characterization

  • New Compounds Synthesis : New derivatives have been synthesized and characterized, providing insights into potential therapeutic applications. For instance, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide offers new avenues for exploration in this field (Bhaskar et al., 2019).

Other Potential Applications

  • Anticonvulsant Activity : Some derivatives of imidazole carboxamide have shown potential anticonvulsant activity, opening possibilities for use in neurological disorders (Aktürk et al., 2002).

  • Lipid-Lowering Activity : Imidazole-5-carboxamide derivatives demonstrated significant lipid-lowering activity in animal models, suggesting potential use in managing hyperlipidemia (Jasim et al., 2018).

properties

IUPAC Name

N-(3-chlorophenyl)-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-2-1-3-8(4-7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGHCWAHCAQQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chlorophenyl)-1H-imidazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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